molecular formula C9H9Cl2FN2O B2619916 1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea CAS No. 848758-99-6

1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea

Cat. No.: B2619916
CAS No.: 848758-99-6
M. Wt: 251.08
InChI Key: SPTZEABNDZUQML-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea ( 848758-99-6) is a chemical compound of significant interest in medicinal chemistry and cancer research, particularly in the study of antimicrotubule agents . With a molecular formula of C₉H₉Cl₂FN₂O and a molecular weight of 251.08 g/mol, this urea derivative is part of the N-phenyl-N'-(2-chloroethyl)urea (CEU) class, which is known for its unique mechanism of action targeting tubulin . These compounds covalently acylates glutamate residue 198 on β-tubulin, a site adjacent to the colchicine-binding site, leading to microtubule depolymerization, disruption of the cytoskeleton, and ultimately induction of anoikis (a form of programmed cell death) in cancer cells . Its specific structure, featuring both 3-chloro and 4-fluoro substituents on the phenyl ring, makes it a valuable analog for investigating structure-activity relationships (SAR) and for developing novel anticancer therapeutics with antiangiogenic and antitumoral properties . Supplied with a purity of ≥98% (as indicated by one supplier for this compound), it is intended for research applications such as investigating mechanisms of cell cycle arrest, overcoming multidrug resistance in cancer cells, and exploring vascular-disrupting agents . This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can inquire for detailed availability, pricing, and batch-specific analytical data (such as HPLC and NMR reports) directly with suppliers .

Properties

IUPAC Name

1-(2-chloroethyl)-3-(3-chloro-4-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2FN2O/c10-3-4-13-9(15)14-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTZEABNDZUQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethylamine hydrochloride with 3-chloro-4-fluoroaniline in the presence of a base, followed by the addition of phosgene to form the urea derivative. The reaction conditions typically include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: 0-25°C
  • Base: Triethylamine or sodium hydroxide
  • Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetonitrile or water.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted urea derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that 1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis via Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment, particularly in targeting specific signaling pathways involved in tumor growth and survival.

2. Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly its potential to modulate the endocannabinoid system. Research indicates that it may serve as an allosteric modulator of cannabinoid receptors, which are involved in various neurological processes.

Case Study: Drug-Seeking Behavior in Rats

A study involving rats trained to self-administer cocaine demonstrated that administration of this compound significantly reduced drug-seeking behavior compared to control groups. This suggests potential applications in addiction therapy, highlighting the compound's role in modifying reward pathways.

Agricultural Applications

1. Plant Growth Regulation

This compound may also find applications as a plant growth regulator. Similar compounds have been utilized to enhance growth and yield in various crops by modulating hormonal pathways.

Application Methods

  • Foliar Spray : The compound can be applied as an aqueous solution directly onto plant leaves.
  • Soil Application : It can also be incorporated into the soil to enhance plant growth from the root system.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the phenyl and chloro groups have been shown to influence both anticancer and neuropharmacological activities.

Key Findings:

  • Chlorine Substitution : Enhances anticancer potency.
  • Dimethylamino Group Modifications : Affect binding affinity to cannabinoid receptors.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The chlorofluorophenyl group may enhance binding affinity and specificity for the target.

Comparison with Similar Compounds

Chloroethyl Nitrosoureas (e.g., CCNU, BCNU)

Chloroethyl nitrosoureas (CENUs) such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) are alkylating agents used in chemotherapy. Key distinctions include:

Parameter 1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea CENUs (e.g., CCNU, BCNU)
Chemical Class Urea derivative Nitrosourea
Alkylation Mechanism Direct alkylation via chloroethyl group Decomposition to chloroethyl carbonium ions and isocyanates
Carbamoylating Activity Absent (no nitroso group) Present (releases isocyanates inhibiting DNA repair)
Primary Target Likely microtubules (inferred from CEU analogs) DNA (interstrand cross-links)
Therapeutic Index Potentially higher (no carbamoylation-related toxicity) Limited by myelosuppression

Key Findings :

  • CENUs induce DNA cross-links and single-strand breaks, with therapeutic activity dependent on cross-linking efficiency .
  • Carbamoylating activity in CENUs enhances toxicity but reduces repair capacity in normal cells .

1-Aryl-3-(2-chloroethyl)ureas (CEUs)

CEUs such as 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (4-tBCEU) disrupt microtubules by alkylating β-tubulin at Cys239, leading to mitotic arrest .

Parameter This compound 4-tBCEU
Substituent 3-Chloro-4-fluorophenyl 4-tert-butylphenyl
IC50 (Wild-Type Cells) Not reported 11.6 ± 0.7 µM
Mechanism Potential β-tubulin alkylation (inferred) β-tubulin alkylation at Cys239
Resistance Profile Unknown Resistant in tubulin-mutated cells

Key Findings :

  • The 3-chloro-4-fluoro substituent may enhance lipophilicity and target binding compared to alkyl or cyclohexyl groups.
  • Fluorine’s electronegativity could improve pharmacokinetic properties, such as membrane permeability .

Halogenated Phenyl Ureas

Substituted phenyl ureas with varying halogens exhibit structure-dependent bioactivity:

Compound Substituents Activity Notes
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea 3-Cl, 4-CH3; 3,4-diCl Herbicidal activity (inferred from analogs)
1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea 3-Br, 4-F; 2-Cl-ethyl Structural similarity to target compound
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea 5-Cl, 2,4-OCH3; 2-Cl-ethyl Anticancer candidate (NSC 160105)

Key Findings :

  • Halogen positioning influences electronic properties and steric interactions. For example, para-fluorine in the target compound may reduce metabolic degradation compared to methyl or methoxy groups .
  • Dichlorophenyl derivatives (e.g., ) prioritize lipophilicity, while methoxy groups (e.g., ) may enhance solubility.

Discussion of Therapeutic Potential and Toxicity

  • Its mechanism may align with CEUs, targeting microtubules for selective cytotoxicity in proliferating cells .
  • Structural Optimization : The 3-chloro-4-fluoro-phenyl group balances lipophilicity and electronic effects, possibly improving blood-brain barrier penetration for CNS malignancies .
  • Toxicity Concerns: While specific data are lacking, chloroethyl groups generally pose alkylation-related risks (e.g., mutagenicity). However, the absence of nitroso groups likely mitigates carcinogenicity seen in CENUs .

Biological Activity

1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea, a compound with the molecular formula C₉H₉Cl₂FN₂O and a molecular weight of 251.085 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including antitumor effects and mechanisms of action.

  • Molecular Formula : C₉H₉Cl₂FN₂O
  • Molecular Weight : 251.085 g/mol
  • CAS Number : 848758-99-6

Biological Activity Overview

The compound has been investigated for its biological activities, particularly in the context of cancer treatment. Various studies have reported its efficacy against different types of cancer cells, attributed to its ability to interfere with cellular processes.

Antitumor Activity

This compound has shown promising results in inhibiting tumor growth. A study highlighted its cytotoxic effects on several cancer cell lines, demonstrating a dose-dependent response that suggests potential as an anticancer agent .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis and cell cycle arrest
HeLa (Cervical Cancer)8.2Inhibition of DNA synthesis
A549 (Lung Cancer)12.0Disruption of microtubule dynamics

The biological activity of this compound is primarily mediated through several mechanisms:

  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
  • DNA Synthesis Inhibition : By interfering with DNA replication processes, it effectively reduces the viability of rapidly dividing cancer cells .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased markers for apoptosis after 48 hours of exposure.
  • HeLa Cell Study : In another investigation, HeLa cells treated with varying concentrations of the compound showed a marked decrease in proliferation rates, confirming its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chloroethyl)-3-(3-chloro-4-fluoro-phenyl)urea, and how do reaction conditions influence yield and purity?

  • The compound is synthesized via nucleophilic substitution or urea-forming reactions. For example, analogous urea derivatives are prepared by reacting chloroethyl isocyanates with substituted anilines in solvents like acetonitrile under reflux (65°C for 1 hour) . Key parameters include solvent polarity (e.g., ethanol vs. dichloromethane), temperature control (to minimize side reactions like hydrolysis), and stoichiometric ratios of reagents. Purification typically involves recrystallization or column chromatography to isolate the urea product from byproducts such as unreacted amines or dimerized intermediates .

Q. What structural features of this compound contribute to its potential bioactivity?

  • The urea moiety (–NH–CO–NH–) enables hydrogen bonding with biological targets (e.g., enzymes or DNA), while the chloroethyl group may act as an alkylating agent, a mechanism common in antitumor nitrosoureas . The 3-chloro-4-fluoro-phenyl substituent enhances lipophilicity, potentially improving membrane permeability. Structural analogs with similar halogenated aryl groups show antitumor activity via DNA crosslinking or inhibition of DNA repair enzymes .

Q. How is the compound characterized spectroscopically, and what key data confirm its identity?

  • 1H/13C NMR : Peaks at δ ~6.5–7.5 ppm (aryl protons), δ ~3.5–4.0 ppm (–CH2Cl), and urea NH signals (δ ~5–6 ppm, broad).
  • IR : Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch of urea).
  • Mass Spectrometry : Molecular ion [M+H]⁺ matching the molecular formula (C9H8Cl2FN2O).
  • Crystallographic data (e.g., bond angles, Ru–Cl distances in metal complexes) further validate structural features .

Advanced Research Questions

Q. How does the compound behave in metal coordination chemistry, and what implications does this have for drug design?

  • The compound acts as a monodentate ligand via its pyridyl nitrogen in ruthenium(II) complexes, forming "piano-stool" geometries. For example, in [RuCl2(η⁶-hexamethylbenzene)(ligand)], the Ru–N bond distance is 2.137 Å, comparable to other Ru–pyridine complexes. This coordination stabilizes the metal center and may enhance cytotoxicity through redox activation or targeted delivery . The chloroethyl side chain remains uncoordinated, retaining alkylating potential .

Q. What crystallographic evidence exists for intermolecular interactions, and how do these affect solid-state properties?

  • X-ray diffraction reveals dimeric structures via N–H⋯Cl hydrogen bonds (N–Cl distances: 3.22–3.27 Å) and weak C–H⋯O interactions between urea carbonyl groups and solvent molecules (e.g., chloroform, O⋯C distance: 2.908 Å). These interactions influence solubility, crystal packing, and stability .

Q. What analytical methods are used to study its pharmacokinetics and metabolism in biological systems?

  • HPLC : Quantifies plasma/tissue concentrations using reverse-phase C18 columns and UV detection (λ = 220–250 nm for urea derivatives) .
  • Mass Spectrometry (LC-MS/MS) : Identifies metabolites like hydroxylated or dehalogenated products. For nitrosourea analogs, reductive denitrosation pathways are monitored via cytochrome P450-mediated metabolism .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity and toxicity profiles?

  • Fluorine at the 4-position enhances metabolic stability compared to non-fluorinated analogs. Chlorine at the 3-position increases electrophilicity, promoting alkylation. Toxicity studies on analogs show dose-dependent myelosuppression, a common limitation of alkylating agents . Comparative IC50 values in cell lines (e.g., HCT-116) can quantify potency improvements .

Methodological Considerations

  • Contradictions in Data : While most studies report Ru–N bond distances of ~2.13–2.15 Å in Ru(II) complexes , slight variations may arise from solvent effects or crystal packing.
  • Experimental Design : For bioactivity assays, include controls with free ligands (e.g., urea alone) to distinguish metal complex-specific effects .

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